4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción
Propiedades
IUPAC Name |
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAYEYAHWWVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266737 | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-17-3 | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
This route allows for the introduction of various substituents at other positions, including the methyl group at position 6, before installing the azido group at position 4.
Alternative Synthetic Routes and Cyclization Methods
Photochemical Ring Contraction
Photochemical methods have been reported for constructing azaindole frameworks starting from aminopyridines. The process involves:
- Condensation of aminopyridines with ethoxymethylmalonic ester.
- Saponification and decarboxylation to yield hydroxynaphthyridines.
- Introduction of nitro groups, reduction to amines, diazotization, and photochemical ring contraction to form azaindoles.
For 6-methyl derivatives, 2-amino-6-methylpyridine is used as the starting material. The methyl group is oxidized and then removed via decarboxylation in the final step. This method provides access to 7-azaindoles with methyl substitution.
Pyrrole-Derived Synthesis
Starting from pyrrole derivatives, the synthesis includes:
- Formation of substituted pyrroles via condensation reactions.
- Conversion of ester groups to amides and further dehydration to nitriles.
- Cyclization under ammonia atmosphere at elevated temperatures to form the pyrrolo[2,3-b]pyridine core.
This route is more complex and yields intermediates that require careful purification, but it is a viable alternative for producing substituted azaindoles.
Optimization and Reaction Conditions
The efficiency and yield of the preparation of this compound depend on several factors:
Summary of Key Research Findings
- The halogenation-azidation sequence is the most direct and commonly used method for installing the azido group at the 4-position on the 6-methyl pyrrolo[2,3-b]pyridine scaffold.
- Suzuki coupling prior to azidation allows for diversification at other positions, facilitating the synthesis of analogs.
- Photochemical and pyrrole-derived routes provide alternative synthetic pathways but are less commonly employed for this specific substitution pattern.
- One-pot procedures combining condensation and cyclization steps have been shown to increase yields and reduce purification steps in related pyrrolopyridine systems, suggesting potential for adaptation to azido derivatives.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence product yield and purity.
Data Table: Typical Reaction Conditions for this compound Preparation
Análisis De Reacciones Químicas
Types of Reactions
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
-
Substitution Reactions: : The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions .
-
Reduction Reactions: : The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .
-
Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles .
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group through nucleophilic substitution.
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Alkyne Compounds: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits breast cancer cell proliferation |
| 4h | FGFR2 | 9 | Induces apoptosis in cancer cells |
| 4h | FGFR3 | 25 | Reduces migration and invasion of cells |
This table summarizes the biological activity of a related compound (4h), demonstrating the potential therapeutic benefits of similar structures like this compound.
Inhibition of Phosphodiesterases
Another promising application is in the inhibition of phosphodiesterases (PDEs), particularly PDE4B. Compounds derived from pyrrolo[2,3-b]pyridine have been shown to selectively inhibit PDE4B, which is relevant for treating inflammatory diseases and conditions like asthma.
Key Findings:
- Selectivity: Certain derivatives demonstrated selectivity against PDE4B over other isoforms.
- Biological Impact: Inhibition of PDE4B has been associated with reduced TNF-α release from macrophages, indicating anti-inflammatory properties.
Pharmacological Studies
Pharmacological evaluations have indicated that compounds based on the pyrrolo[2,3-b]pyridine scaffold exhibit a range of biological activities including:
- Antioxidant Effects: Some derivatives have shown significant antioxidant activity.
- Antimicrobial Properties: Screening against various bacterial strains revealed notable antimicrobial efficacy.
Case Study 1: FGFR Inhibition
A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives assessed their activity against FGFRs. The most potent compound exhibited an IC50 value of 7 nM for FGFR1 and demonstrated effective inhibition of breast cancer cell lines.
Case Study 2: PDE4B Inhibition
Research involving the biological evaluation of pyrrolo[2,3-b]pyridine derivatives showed that one compound significantly inhibited TNF-α release with an IC50 value of approximately 0.48 μM. These findings suggest potential applications in treating inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes .
Comparación Con Compuestos Similares
Core Heterocycle Variations
The pyrrolo[2,3-b]pyridine scaffold differs from sulfur-containing thieno[2,3-b]pyridines and oxygen-containing furo[2,3-b]pyridines:
Key Insight: Replacing sulfur in thieno analogs with nitrogen improves solubility, critical for drug development .
Substituent Effects at Position 4 and 6
The azido and methyl groups in 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine are compared with common substituents:
Key Insights :
- Azido Group : Offers unique reactivity but may reduce membrane permeability compared to morpholine.
- Methyl Group : Balances solubility and lipophilicity, making 4-azido-6-methyl-1H-pyrrolo... more drug-like than phenyl derivatives.
Actividad Biológica
Overview
4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both an azido group and a methyl group contributes to its distinct chemical reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound is characterized by its azido group at the 4-position and a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring system. These functional groups enable various chemical reactions, including:
- Substitution Reactions : The azido group can be replaced by other nucleophiles.
- Reduction Reactions : The azido group can be reduced to an amine.
- Cycloaddition Reactions : It can participate in cycloaddition reactions, forming triazoles.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. In medicinal chemistry, it has been identified as a potential kinase inhibitor, which acts by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This mechanism is crucial in the context of developing therapeutic agents for various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant antitumor activity by inducing apoptosis in cancer cell lines such as A549 cells. These compounds effectively arrest cell cycle progression in the G2/M phase, indicating their potential utility in cancer therapy .
Phosphodiesterase Inhibition
This compound has also been evaluated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B. Structure-activity relationship (SAR) studies have demonstrated that certain derivatives exhibit potent inhibition against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. This inhibition is significant in therapeutic contexts such as inflammatory diseases and central nervous system disorders .
Case Studies and Experimental Data
A summary of key research findings regarding the biological activity of this compound is presented in Table 1 below:
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block for synthesizing various biologically active compounds. Its applications include:
- Medicinal Chemistry : Development of kinase inhibitors and anticancer agents.
- Chemical Biology : Utilization in bioorthogonal labeling and click chemistry for studying biological processes.
- Material Science : Exploration of its properties for potential applications in materials.
Q & A
Q. What are the established synthetic routes for 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including halogenation, azide substitution, and cyclization. For example:
- Step 1 : Methylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide in THF at 0°C to room temperature (rt) .
- Step 2 : Nitration or halogenation at the 4-position, followed by azide substitution using NaN₃ under controlled conditions to avoid side reactions .
- Step 3 : Purification via column chromatography and validation by HPLC (>95% purity). Optimization focuses on solvent selection (e.g., dioxane/water mixtures for Suzuki couplings) and catalyst systems (e.g., Pd(PPh₃)₄) to improve yields .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and azide placement.
- Mass Spectrometry (HRMS) : To verify molecular weight and azide incorporation.
- X-ray Crystallography : For resolving ambiguities in regiochemistry, especially when steric effects distort NMR signals .
Q. How does the azido group influence the compound’s stability and reactivity?
The azido group introduces photolability and thermal sensitivity, requiring storage in dark, cool conditions. Reactivity studies suggest it participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation, but decomposition pathways (e.g., Staudinger reactions) must be monitored via TLC or in situ IR .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced FGFR inhibition?
SAR studies highlight:
- Position 4 : Azido substitution improves binding to FGFR1’s hinge region (hydrogen bonding with Ala564).
- Position 6 : Methyl groups enhance hydrophobic interactions in the ATP-binding pocket.
- Substitutions at Position 3 : Bulky groups (e.g., pyrimidinyl) reduce off-target effects but may lower solubility. A balance is achieved by introducing polar moieties (e.g., hydroxyls) . Table 1 : FGFR1 IC₅₀ Values for Select Derivatives
| Compound | R₁ (Position 4) | R₂ (Position 6) | FGFR1 IC₅₀ (nM) |
|---|---|---|---|
| 4h | Azido | Methyl | 7 |
| 4a | Chloro | Methyl | 48 |
| 4d | Hydroxyl | Methyl | 320 |
| Source: Adapted from FGFR inhibition studies |
Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
Discrepancies often arise from:
- Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts competitive inhibition. Standardize using kinase assay kits (e.g., ADP-Glo™).
- Cell Line Variability : Test across multiple lines (e.g., 4T1 breast cancer vs. HEK293T) to distinguish cell-specific effects .
- Metabolic Stability : Liver microsome assays (e.g., rat/human) clarify if poor bioavailability skews in vitro vs. in vivo results .
Q. How do molecular docking studies inform the optimization of binding affinity to FGFR1?
Docking (e.g., AutoDock Vina) identifies:
- Key Interactions : The azido group forms hydrogen bonds with FGFR1’s hinge residue Ala564, while the methyl group occupies a hydrophobic subpocket near Val492.
- Steric Clashes : Substituents larger than pyrimidinyl at Position 3 disrupt binding; truncation improves fit.
- Scoring Functions : MM-GBSA calculations prioritize derivatives with ∆G < -9 kcal/mol .
Q. What methodologies address off-target effects in kinase inhibition studies?
- Selectivity Screening : Use panels of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.
- Covalent Modification : Introduce acrylamide groups for irreversible binding to FGFR1’s Cys488, reducing promiscuity.
- Pharmacophore Modeling : Exclude moieties matching known kinase inhibitors (e.g., sunitinib’s indolin-2-one) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
